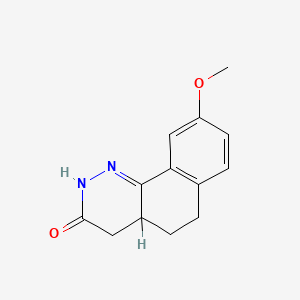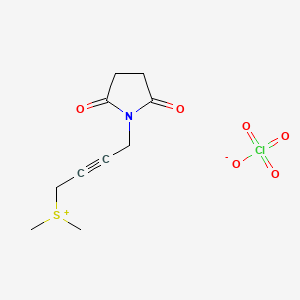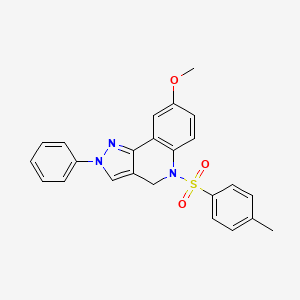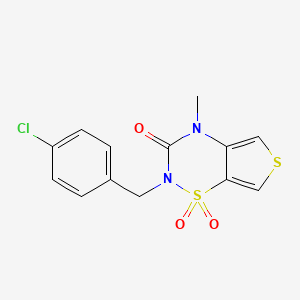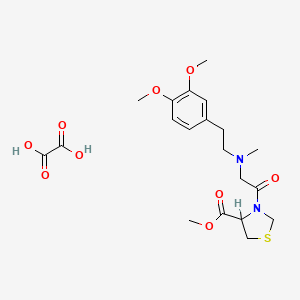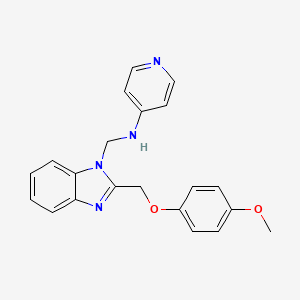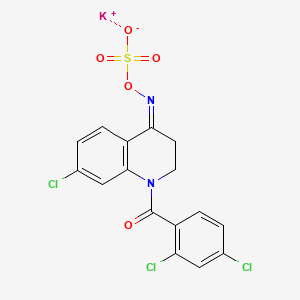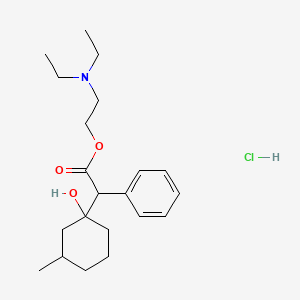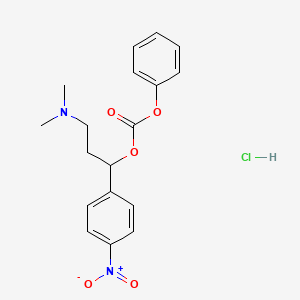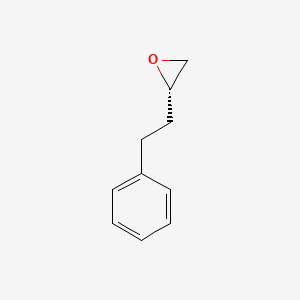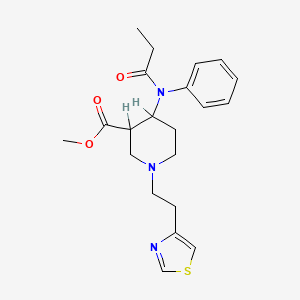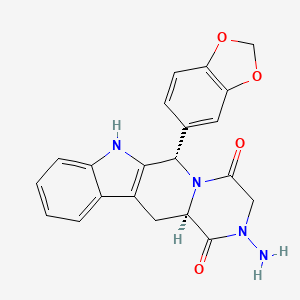
Aminotadalafil, (6S, 12aR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SR-Aminotadalafil is a structural analog of tadalafil, a well-known phosphodiesterase-5 (PDE-5) inhibitor used primarily for the treatment of erectile dysfunction. The compound is characterized by its unique stereochemistry, specifically the (6S,12aR) configuration, which distinguishes it from other stereoisomers of aminotadalafil .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SR-Aminotadalafil typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydro-β-carboline structures. The reaction involves the condensation of an aldehyde with a tryptamine derivative in the presence of an acid catalyst such as trifluoroacetic acid (TFA) . The resulting intermediate is then coupled with sarcosine ethyl ester hydrochloride under conditions involving dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of SR-Aminotadalafil follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of chiral chromatography is essential for the separation and purification of the desired stereoisomer .
Chemical Reactions Analysis
Types of Reactions: SR-Aminotadalafil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of SR-Aminotadalafil, which can have different pharmacological properties .
Scientific Research Applications
SR-Aminotadalafil has a wide range of applications in scientific research:
Mechanism of Action
SR-Aminotadalafil exerts its effects by selectively inhibiting the enzyme phosphodiesterase-5 (PDE-5). This inhibition prevents the breakdown of cGMP, leading to increased levels of cGMP in the corpus cavernosum. The elevated cGMP levels result in smooth muscle relaxation and increased blood flow, which is essential for achieving and maintaining an erection . The compound’s selectivity for PDE-5 over other phosphodiesterases is a key factor in its therapeutic efficacy and safety profile .
Comparison with Similar Compounds
Tadalafil: The parent compound, used widely for erectile dysfunction and pulmonary arterial hypertension.
Sildenafil: Another PDE-5 inhibitor with a shorter duration of action compared to tadalafil.
Vardenafil: Similar to sildenafil but with a slightly different pharmacokinetic profile.
Uniqueness of SR-Aminotadalafil: SR-Aminotadalafil is unique due to its specific stereochemistry, which can influence its binding affinity and selectivity for PDE-5. This stereochemical configuration may also affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Properties
CAS No. |
1093940-70-5 |
|---|---|
Molecular Formula |
C21H18N4O4 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(2S,8R)-6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C21H18N4O4/c22-24-9-18(26)25-15(21(24)27)8-13-12-3-1-2-4-14(12)23-19(13)20(25)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10,22H2/t15-,20+/m1/s1 |
InChI Key |
VUKJGAVIWMPOOJ-QRWLVFNGSA-N |
Isomeric SMILES |
C1[C@@H]2C(=O)N(CC(=O)N2[C@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N |
Canonical SMILES |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12760883.png)
